4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid
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Overview
Description
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid is an organic compound with a complex structure that includes a pentanoic acid backbone substituted with a methyl group and a tert-butoxycarbonyl group
Mechanism of Action
Target of Action
Tert-butyl esters are generally used as protecting groups in organic synthesis . They protect functional groups from unwanted reactions and can be removed selectively when no longer needed .
Mode of Action
The mode of action of 2-Isopropylsuccinic acid 1-tert-butyl ester is primarily through its interactions as a tert-butyl ester. Tert-butyl esters are known to undergo reactions with various nucleophiles and electrophiles . For instance, they can react with SOCl2 at room temperature to provide acid chlorides in very good yields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with tert-butyl chloroformate under basic conditions, followed by further functional group transformations to introduce the methyl group and the pentanoic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrogenation, esterification, and purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-[(2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl)methylamino]pentanoic acid: This compound shares a similar pentanoic acid backbone but has different substituents, leading to distinct chemical properties and applications.
(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Another structurally related compound used in pharmaceutical synthesis.
Uniqueness
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its tert-butoxycarbonyl group, in particular, makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-7(2)8(6-9(12)13)10(14)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKAFFVRXJSHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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